molecular formula C9H15NO5 B3306621 Diethyl acetamidomalonate-15N CAS No. 92877-34-4

Diethyl acetamidomalonate-15N

Cat. No.: B3306621
CAS No.: 92877-34-4
M. Wt: 218.21 g/mol
InChI Key: ISOLMABRZPQKOV-DETAZLGJSA-N
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Description

Diethyl acetamidomalonate-15N is a derivative of malonic acid diethyl ester, where one of the nitrogen atoms is isotopically labeled with nitrogen-15. This compound is used in various chemical syntheses, particularly in the preparation of amino acids and other biologically active molecules .

Biochemical Analysis

Biochemical Properties

The role of Diethyl Acetamidomalonate-15N in biochemical reactions is significant. It is used as a precursor in the synthesis of α-amino acids The compound interacts with enzymes, proteins, and other biomolecules during these synthesis processes

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role as a precursor in the synthesis of α-amino acids It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of α-amino acids It may interact with enzymes or cofactors during these processes and could potentially affect metabolic flux or metabolite levels

Preparation Methods

The preparation of diethyl acetamidomalonate-15N involves several steps. Initially, diethyl malonate and sodium nitrite are added to an organic solvent, followed by the dropwise addition of acetic acid at a temperature of 0-5°C. The reaction mixture is then maintained at 35-45°C for 10-15 hours. After the reaction, the solid is filtered, and the organic solvent is recycled. The resulting nitroso-diethyl malonate is then added to acetic acid and acetic anhydride, followed by the slow addition of zinc powder to carry out a reductive acylation reaction. The mixture is maintained at 50-60°C for 2 hours, after which zinc acetate is filtered out. The acetic acid is recycled, and the concentrate is recrystallized using purified water to obtain diethyl acetamidomalonate .

Properties

IUPAC Name

diethyl 2-(acetyl(15N)amino)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)/i10+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOLMABRZPQKOV-DETAZLGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C(=O)OCC)[15NH]C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746022
Record name Diethyl [acetyl(~15~N)amino]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92877-34-4
Record name Diethyl [acetyl(~15~N)amino]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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